

Fmoc-Phe-Pro-OH melting point

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Compound of Interest

Compound Name: *Fmoc-Phe-Pro-OH*

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Physicochemical Characterization and Application of **Fmoc-Phe-Pro-OH** in Solid-Phase Peptide Synthesis: A Technical Guide

Executive Summary

For researchers and drug development professionals, the synthesis of complex peptide-based therapeutics requires absolute control over reaction kinetics and side-product mitigation. N-

-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-L-proline (**Fmoc-Phe-Pro-OH**) is a specialized dipeptide building block engineered to solve one of the most persistent failure modes in Solid-Phase Peptide Synthesis (SPPS): diketopiperazine (DKP) chain termination. This whitepaper details the mechanistic rationale for its use, its critical physicochemical properties—specifically melting point dynamics—and provides self-validating protocols for its implementation.

Mechanistic Rationale: The Diketopiperazine (DKP) Bypass

When synthesizing peptides containing a C-terminal or internal proline, sequential coupling of single amino acids frequently results in severe yield reductions. This failure occurs specifically at the dipeptide stage (e.g., Resin-Pro-Phe-NH₂) during the Fmoc deprotection step^[1].

The Causality of DKP Formation: The secondary amine of the proline residue restricts the rotational freedom of the peptide bond, heavily favoring a cis-conformation. This structural rigidity forces the newly deprotected N-terminal amine of phenylalanine into extreme spatial proximity with the ester or amide linkage anchoring the proline to the resin. Driven by thermodynamics, the free amine executes an intramolecular nucleophilic attack on the resin linkage, cleaving the dipeptide off the solid support as a cyclic diketopiperazine (DKP)[2]. This irreversibly terminates peptide elongation.

By utilizing the pre-formed dipeptide **Fmoc-Phe-Pro-OH**, researchers bypass the vulnerable dipeptide-resin intermediate entirely[1]. The dipeptide is coupled as a single unit, and subsequent elongation proceeds without the geometric risk of DKP cyclization[3].

Physicochemical Profiling & Melting Point Dynamics

Fmoc-Phe-Pro-OH is a highly specialized protective group strategy utilized in oncology, immunology, and bioconjugation[4]. Its melting point (MP) serves as a critical proxy for diastereomeric purity and structural integrity.

Melting Point Causality: Unlike simple Fmoc-amino acids that exhibit sharp, high melting points (e.g., Fmoc-Phe-OH at 180–190 °C)[2], Fmoc-dipeptides containing proline exhibit complex thermal behaviors. The molecule contains a bulky, planar fluorenyl ring (Fmoc), an aromatic benzyl side chain (Phe), and a rigid pyrrolidine ring (Pro). This extreme steric crowding leads to variable crystal lattice energies and polymorphism depending on the crystallization solvent. Consequently, the melting point typically manifests as a broader range (130 °C – 160 °C) rather than a sharp peak[5]. A severely depressed melting point directly indicates the presence of unreacted Fmoc-Phe-OH, free proline, or epimerized diastereomers (e.g., Fmoc-D-Phe-L-Pro-OH), which would drastically skew SPPS stoichiometry.

Quantitative Specifications

Property	Specification	Reference
IUPAC Name	(2S)-1-[(2S)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid	[6]
CAS Number	138372-76-6	[6]
Molecular Formula	C ₂₉ H ₂₈ N ₂ O ₅	[6]
Molecular Weight	484.54 g/mol	[6]
Melting Point Range	~130 °C – 160 °C (Dependent on polymorphic phase)	[5]
Storage Temperature	-20 °C to 0 °C (Desiccated)	[4]

Experimental Workflows (Self-Validating Protocols)

Protocol 3.1: Thermal Analysis & Melting Point Validation

To accurately determine the purity of **Fmoc-Phe-Pro-OH**, a self-validating thermal analysis combining Capillary Melting Point and Differential Scanning Calorimetry (DSC) is required.

- **Sample Preparation:** Dry 5 mg of **Fmoc-Phe-Pro-OH** under high vacuum for 12 hours.
Causality: Residual crystallization solvents (e.g., ethyl acetate) act as plasticizers, artificially depressing the melting point.
- **DSC Analysis:** Load 2 mg into an aluminum crucible. Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under nitrogen flow.
- **Capillary Verification:** Simultaneously run a capillary melting point apparatus at a 2 °C/min ramp.
- **System Validation:** The visual phase change in the capillary must perfectly align with the primary endothermic peak onset in the DSC thermogram. If the DSC reveals a secondary

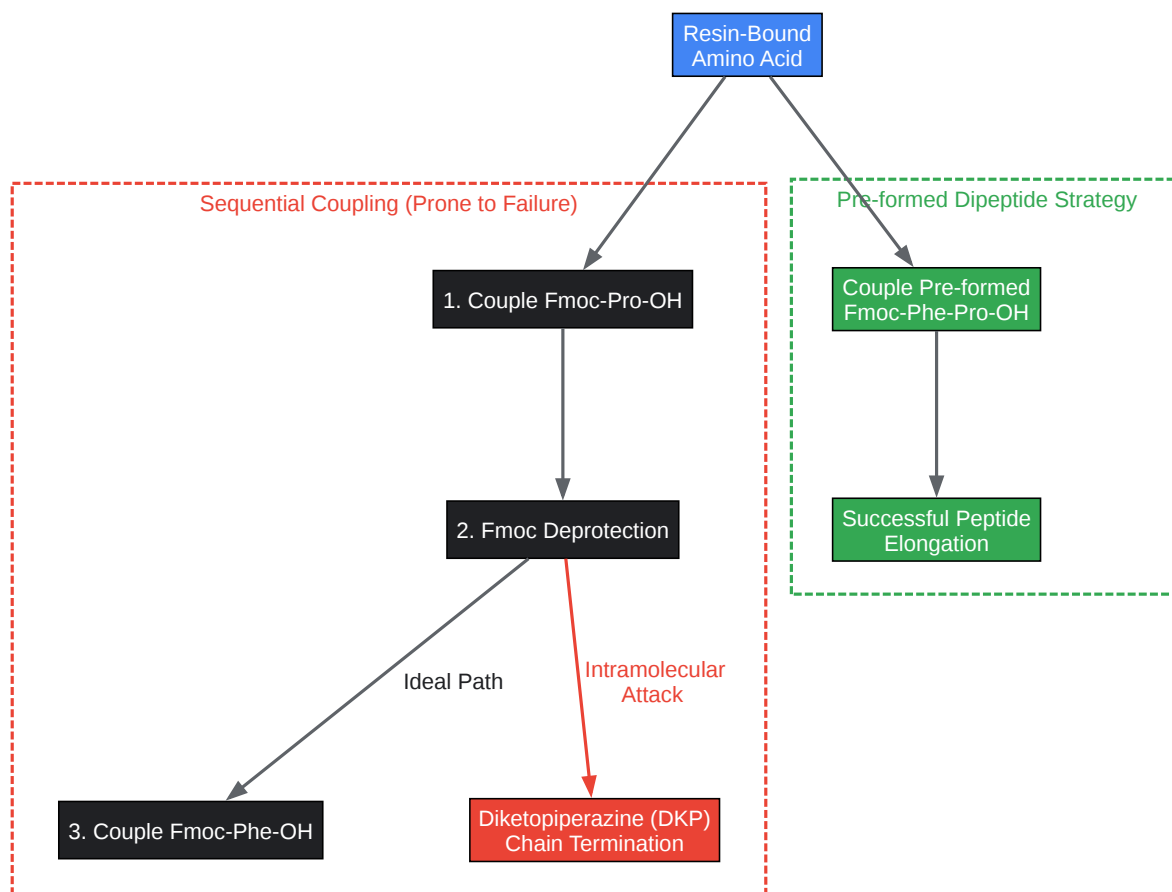
endotherm prior to the main melt, it indicates a diastereomeric impurity, and the batch must be recrystallized.

Protocol 3.2: SPPS Coupling of Fmoc-Phe-Pro-OH

Activating the C-terminal proline of the dipeptide requires overcoming the immense steric bulk of its pyrrolidine ring[3].

- **Resin Swelling:** Swell the amino-functionalized resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize the reactive surface area.
- **Activation:** Dissolve 3.0 equivalents of **Fmoc-Phe-Pro-OH** and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). **Causality:** The slight stoichiometric deficit of HATU (2.9 eq vs 3.0 eq) ensures no excess uronium species are present to permanently cap the resin's free amines.
- **Coupling:** Transfer the activated dipeptide to the resin and agitate at room temperature for 2 hours.
- **System Validation (Kaiser Test):** Extract a few resin beads and apply the Kaiser test reagents. A transition from blue (positive for primary amines) to colorless/yellow (negative) confirms 100% amide bond formation. If the beads remain blue, the coupling has failed to reach completion and must be repeated.

Visualization: SPPS Workflow



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Fig 1: Workflow comparing sequential coupling vs. pre-formed **Fmoc-Phe-Pro-OH** to bypass DKP formation.

References

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